molecular formula C8H3F6NO3 B1341847 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 409114-47-2

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1341847
M. Wt: 275.1 g/mol
InChI Key: XAQJJGVATOEXOA-UHFFFAOYSA-N
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Description

The compound 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains both nitro and trifluoromethyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar nitro and trifluoromethyl-substituted benzenes, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of nitro-substituted trifluoromethyl benzenes can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, involves the use of hypervalent iodine-based electrophilic trifluoromethylating reagents . Another example is the two-step synthesis of dinitro-trifluoromethyl benzenes, starting from methylbenzoic acids and proceeding through nitration and reaction with sulfur tetrafluoride . These methods could potentially be adapted for the synthesis of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of nitro-substituted trifluoromethyl benzenes is characterized by the presence of electron-withdrawing groups that can influence the geometry of the benzene ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions caused by the substituents lead to a rotation of the carboxylic acid group out of the aromatic plane . Similar steric effects and electronic influences are likely to be present in 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The presence of nitro and trifluoromethyl groups in a benzene ring can lead to a variety of chemical reactions. For instance, β-nitrostyrenes can react with benzene in the presence of trifluoromethanesulfonic acid to form new compounds through a novel acid-catalyzed mechanism . Additionally, nitro(pentafluorosulfanyl)benzenes can undergo direct amination through vicarious nucleophilic substitution of hydrogen . These reactions highlight the reactivity of nitro-substituted trifluoromethyl benzenes, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted trifluoromethyl benzenes are influenced by their functional groups. For example, the synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one revealed that despite predictions of inferior reactivity, it was found to be more reactive than its non-nitrated derivative . Differential scanning calorimetry measurements also indicated that it is safer to handle . The crystal and molecular structures of related compounds, such as 2,4,6-trinitrobenzene derivatives, have been determined, providing insights into the density and geometry of these molecules . These findings can be extrapolated to predict the properties of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) demonstrated the synthesis of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective source for SN2 reactions, facilitating the formation of trifluoromethyl ethers, highlighting its role in organic synthesis and materials science (Duran-Camacho et al., 2021).

Synthesis of Novel Fluorine-containing Polyetherimide

Yu Xin-hai (2010) reported the synthesis of 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene through a reaction between hydroquinone and 2-chloro-5-nitrobenzene trifluoride. This compound was a precursor in producing novel fluorine-containing polyetherimide, showcasing its application in the development of high-performance polymers with enhanced thermal and chemical resistance (Yu Xin-hai, 2010).

Safety And Hazards

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It can cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQJJGVATOEXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591754
Record name 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

CAS RN

409114-47-2
Record name 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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